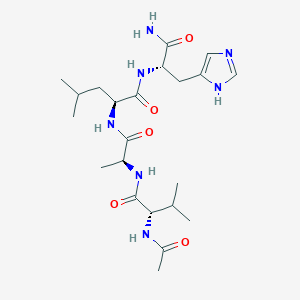![molecular formula C10H19NO4 B14244062 [2-(Dipropylamino)-2-oxoethoxy]acetic acid CAS No. 290309-79-4](/img/structure/B14244062.png)
[2-(Dipropylamino)-2-oxoethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dipropylamino)-2-oxoethoxy]acetic acid: is a chemical compound that belongs to the class of amino acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dipropylamino)-2-oxoethoxy]acetic acid typically involves the reaction of dipropylamine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Dipropylamino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
[2-(Dipropylamino)-2-oxoethoxy]acetic acid has shown potential in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of research chemicals and pharmaceuticals.
Biology: The compound has been studied for its potential as a CDK4/6 inhibitor, making it valuable in cancer research and drug development.
Medicine: It can act as an antibiotic, inhibiting the growth of certain bacteria.
Industry: The compound’s copper-binding properties make it useful in intraocular applications.
Mecanismo De Acción
The mechanism by which [2-(Dipropylamino)-2-oxoethoxy]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-(Dipropylamino)acetic acid: This compound is structurally similar and also used in research and pharmaceutical applications.
N-cyanoacetamides: These compounds are used in the synthesis of biologically active heterocyclic moieties and share some chemical reactivity with [2-(Dipropylamino)-2-oxoethoxy]acetic acid.
Uniqueness: What sets this compound apart is its dual functionality as both an antibiotic and a CDK4/6 inhibitor, making it a versatile compound in both medicinal and industrial applications .
Propiedades
Número CAS |
290309-79-4 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-[2-(dipropylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)9(12)7-15-8-10(13)14/h3-8H2,1-2H3,(H,13,14) |
Clave InChI |
DAPQRVHYWNCVIC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


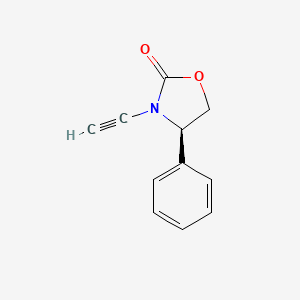

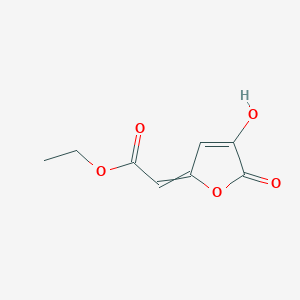
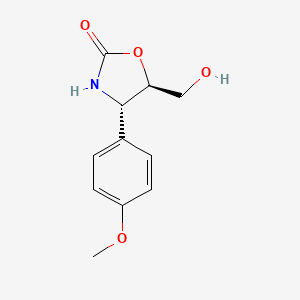
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
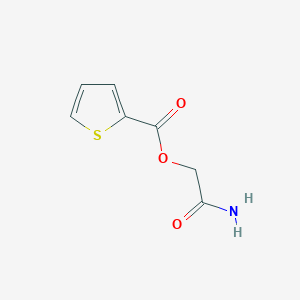
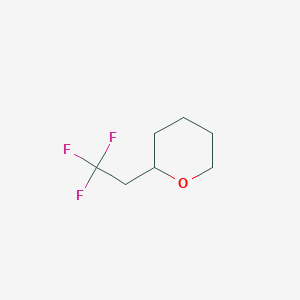
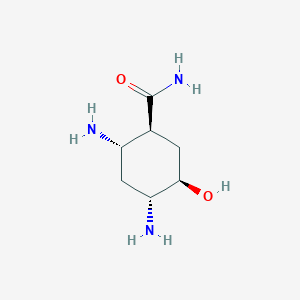
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
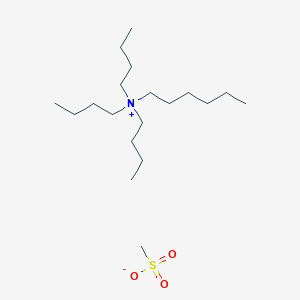
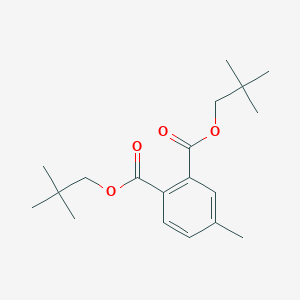
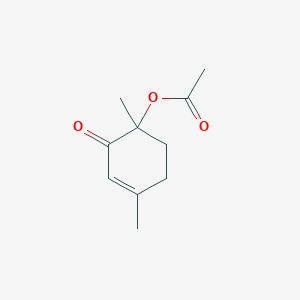
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
